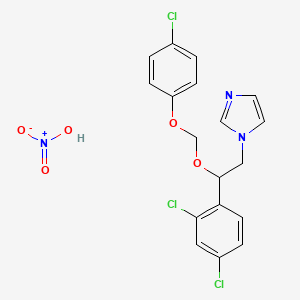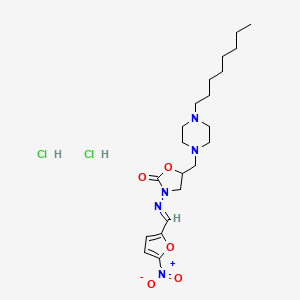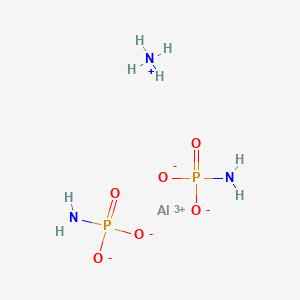![molecular formula C9H17CaCl3N2O2 B12754554 calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride CAS No. 171199-16-9](/img/structure/B12754554.png)
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium chloride, compd with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride (1:1) is a complex chemical compound that combines calcium chloride with a butanimidoyl chloride derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often under inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butanimidoyl chloride moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide product .
Applications De Recherche Scientifique
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound may be used in biochemical assays and studies involving calcium signaling.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. The calcium chloride component can dissociate to release calcium ions, which play a crucial role in various physiological processes. The butanimidoyl chloride moiety can undergo chemical reactions that modify biological molecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium chloride, compd. with N-(((dimethylamino)carbonyl)oxy)butanimidoyl chloride
- Calcium chloride, compd. with N-(((ethylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .
Propriétés
Numéro CAS |
171199-16-9 |
|---|---|
Formule moléculaire |
C9H17CaCl3N2O2 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride |
InChI |
InChI=1S/C9H17ClN2O2.Ca.2ClH/c1-4-7-8(10)11-14-9(13)12(5-2)6-3;;;/h4-7H2,1-3H3;;2*1H/q;+2;;/p-2/b11-8-;;; |
Clé InChI |
NGIQYFOMUFHFAW-LYMULUNZSA-L |
SMILES isomérique |
CCC/C(=N/OC(=O)N(CC)CC)/Cl.[Cl-].[Cl-].[Ca+2] |
SMILES canonique |
CCCC(=NOC(=O)N(CC)CC)Cl.[Cl-].[Cl-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

